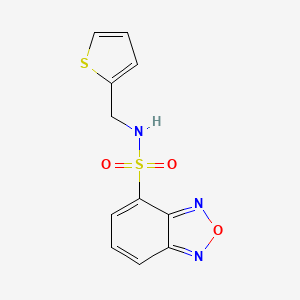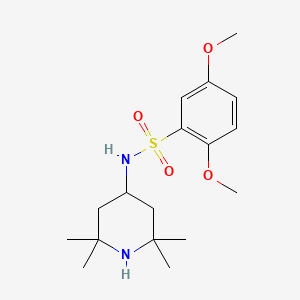
N-(2-thienylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TBPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of benzodiazepine site ligands and has been used in various scientific research applications such as studying the mechanisms of action of GABA receptors.
科学的研究の応用
TBPS has been extensively used in scientific research to study the mechanisms of action of GABA receptors. GABA receptors are the primary targets of benzodiazepines, which are a class of drugs commonly used as anxiolytics, hypnotics, and anticonvulsants. TBPS has been used as a benzodiazepine site ligand to study the binding properties of GABA receptors. It has also been used to study the effects of GABA receptor modulation on synaptic transmission and plasticity.
作用機序
TBPS acts as a competitive antagonist of GABA receptors. It binds to the benzodiazepine site on the receptor and prevents the binding of benzodiazepines. This results in the inhibition of GABA receptor function and a decrease in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excitability of neurons in the hippocampus and to enhance long-term potentiation, which is a form of synaptic plasticity that is important for learning and memory. TBPS has also been shown to decrease the amplitude of inhibitory postsynaptic currents in the hippocampus, which suggests that it may have an effect on the balance between excitation and inhibition in the brain.
実験室実験の利点と制限
One advantage of using TBPS in lab experiments is that it is a highly specific antagonist of GABA receptors. This makes it a useful tool for studying the effects of GABA receptor modulation on synaptic transmission and plasticity. However, one limitation of using TBPS is that it is not particularly potent. This means that high concentrations may be required to achieve a significant effect, which can be problematic in some experimental settings.
将来の方向性
There are a number of future directions for research on TBPS. One area of interest is the development of more potent TBPS analogs that can be used at lower concentrations. Another area of interest is the study of the effects of TBPS on other neurotransmitter systems, such as glutamate and dopamine. Finally, there is interest in the use of TBPS as a tool for studying the role of GABA receptors in neurological and psychiatric disorders, such as epilepsy, anxiety, and depression.
Conclusion:
In conclusion, TBPS is a chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in scientific research to study the mechanisms of action of GABA receptors and has been shown to have a number of effects on synaptic transmission and plasticity. While TBPS has some advantages as a research tool, such as its specificity for GABA receptors, it also has some limitations, such as its relatively low potency. Future research on TBPS will likely focus on the development of more potent analogs and the study of its effects on other neurotransmitter systems.
合成法
TBPS can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-thienylmethanamine in the presence of a base such as triethylamine. The reaction results in the formation of TBPS as a white solid. Other methods include the reaction of 2-thienylmethanol with 2,1,3-benzoxadiazole-4-sulfonyl chloride in the presence of a base or the reaction of 2-thienylmethylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-18-8)10-5-1-4-9-11(10)14-17-13-9/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUGHFRPFUQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)

![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)